molecular formula C23H19Cl2FN2O B5004218 2-(2,5-Dichlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole

2-(2,5-Dichlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole

Cat. No.: B5004218
M. Wt: 429.3 g/mol
InChI Key: MRIWXMJKDKHGKE-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of multiple aromatic rings substituted with various functional groups, including dichloro, ethoxy, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinating agents (e.g., thionyl chloride), ethylating agents (e.g., ethyl iodide), fluorinating agents (e.g., N-fluorobenzenesulfonimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole: Lacks the ethoxy group.

    2-(2,5-Dichlorophenyl)-5-(4-methoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole: Contains a methoxy group instead of an ethoxy group.

    2-(2,5-Dichlorophenyl)-5-(4-ethoxyphenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazole: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the ethoxy group and the specific arrangement of the dichloro and fluoro groups in 2-(2,5-Dichlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole contributes to its unique chemical properties and potential applications. These structural features may enhance its reactivity, stability, or biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2FN2O/c1-2-29-17-10-7-15(8-11-17)21-14-22(18-5-3-4-6-20(18)26)28(27-21)23-13-16(24)9-12-19(23)25/h3-13,22H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIWXMJKDKHGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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